Tnp-ado

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

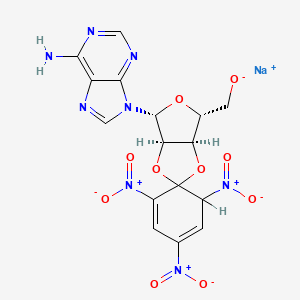

Tnp-ado, also known as this compound, is a useful research compound. Its molecular formula is C16H13N8NaO10 and its molecular weight is 500.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies and Protein Binding

Tnp-Ado is extensively employed in studies examining the binding interactions of adenosine with its receptors. Its fluorescent properties allow researchers to visualize and quantify binding events, providing insights into the kinetics and dynamics of receptor-ligand interactions.

- Fluorescence Microscopy : this compound serves as a fluorescent marker in microscopy, enabling the visualization of adenosine receptor localization within cells. This application is crucial for understanding the spatial distribution of receptors in various cellular contexts .

- Förster Resonance Energy Transfer (FRET) : this compound is utilized as a FRET pair to study protein interactions. By labeling proteins with this compound, researchers can monitor conformational changes upon ligand binding, shedding light on receptor activation mechanisms .

Table 1: Key Studies Utilizing TNP-Adenosine

Pharmacological Applications

This compound has been identified as a potent antagonist for various P2X receptors, which are important in purinergic signaling pathways.

- P2X Receptor Blocking : this compound effectively blocks P2X1, P2X3, and P2X2/3 receptors, making it a valuable tool for studying purinergic neurotransmission. Its use has led to a better understanding of ATP's role as a neurotransmitter and its implications in pain signaling and other physiological processes .

- Therapeutic Potential : The ability of this compound to modulate receptor activity positions it as a potential candidate for developing treatments targeting disorders associated with dysregulated purinergic signaling, such as chronic pain and inflammation .

Molecular Docking Studies

Molecular docking studies involving this compound have provided insights into its interaction with various biological targets.

- Binding Affinity Analysis : Research has demonstrated that this compound exhibits competitive inhibition against ATP binding sites, allowing for detailed analysis of ligand-receptor interactions at the molecular level. This information is essential for designing new therapeutic agents that can selectively target these pathways .

Table 2: Molecular Docking Insights

Case Studies and Experimental Protocols

Numerous experimental protocols have been developed to utilize this compound effectively in laboratory settings.

- Step-by-Step Protocols : Recent publications have outlined protocols for using this compound in conjunction with protein kinases to elucidate their kinetic properties and binding affinities. These protocols enhance reproducibility and reliability in experimental designs .

- Comparative Studies : Comparative studies using this compound alongside other ATP analogs have revealed unique properties that can influence experimental outcomes, emphasizing the need for careful consideration when selecting ligands for binding studies .

Eigenschaften

CAS-Nummer |

74792-78-2 |

|---|---|

Molekularformel |

C16H13N8NaO10 |

Molekulargewicht |

500.31 g/mol |

IUPAC-Name |

sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methanolate |

InChI |

InChI=1S/C16H13N8O10.Na/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(3-25)32-15)33-16(34-12)8(23(28)29)1-6(22(26)27)2-9(16)24(30)31;/h1-2,4-5,7-8,11-12,15H,3H2,(H2,17,18,19);/q-1;+1/t7-,8?,11-,12-,15-,16?;/m1./s1 |

InChI-Schlüssel |

IKCKTZDNJROBPG-RUQMBEDUSA-N |

SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)C[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Isomerische SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)C[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Kanonische SMILES |

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)C[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Synonyme |

(2',3')O-(2,4,6-trinitrocyclohexadienylidine)adenosine TNP-Ado |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.